Glyceryl diacetate 2-linolenate

Description

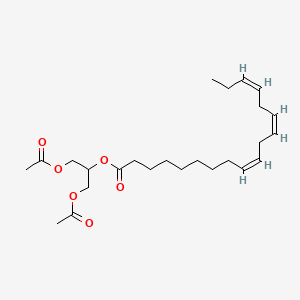

Glyceryl diacetate 2-linolenate is a triester derivative of glycerol, featuring two acetyl groups and one linolenoyl group (C18:3 ω-3 fatty acid) esterified at the 1, 3, and 2 positions of the glycerol backbone, respectively. Its molecular formula is C25H40O6, with a molecular weight of 436.58 g/mol . Structurally, it is characterized by three ester bonds and three unsaturated bonds in the linolenate chain, contributing to its lipophilic nature and biochemical reactivity.

This compound is naturally found in plant extracts, such as Nigella sativa seeds, where it plays a role in bioactive formulations for wound healing by modulating VEGF and PDGF signaling pathways . Industrially, glyceryl diacetate esters are synthesized via acetylation of glycerol with fatty acids, a process refined since the mid-20th century .

Properties

CAS No. |

55320-01-9 |

|---|---|

Molecular Formula |

C25H40O6 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

1,3-diacetyloxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |

InChI Key |

KCUFGMLEGCVQBD-AGRJPVHOSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl diacetate 2-linolenate is synthesized through the esterification of glycerol with acetic acid and linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor, where it undergoes esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Glyceryl diacetate 2-linolenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

Reduction: It can be reduced to form glyceryl monoacetate and linolenic acid.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Peroxides and other oxidation products.

Reduction: Glyceryl monoacetate and linolenic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Glyceryl diacetate 2-linolenate is used as an intermediate in the synthesis of other chemical compounds. It serves as a precursor for the production of various esters and other derivatives .

Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on cellular processes. It is also used in the formulation of lipid-based drug delivery systems .

Medicine: The compound is used in the development of pharmaceuticals, particularly in the formulation of topical and transdermal drug delivery systems. Its ability to enhance the permeability of active ingredients through the skin makes it valuable in medicinal applications .

Industry: this compound is used in the cosmetics industry as an emollient and skin conditioning agent. It is also used in the food industry as a flavoring agent and in the production of food additives .

Mechanism of Action

Glyceryl diacetate 2-linolenate exerts its effects through various mechanisms. In biological systems, it interacts with lipid membranes, altering their fluidity and permeability. This interaction enhances the absorption of active ingredients in drug delivery systems. The compound also undergoes hydrolysis to release glycerol, acetic acid, and linolenic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares glyceryl diacetate 2-linolenate with analogous glycerides and esters:

Key Observations :

- Unsaturation Impact: this compound has three double bonds in its linolenate chain, enhancing oxidative instability compared to mono- or di-unsaturated analogs like glyceryl diacetate 2-oleate .

- Acetyl vs. Fatty Acid Dominance : Unlike triglycerides (e.g., glyceryl trioleate), glyceryl diacetate esters prioritize acetyl groups, improving solubility in polar solvents while retaining lipophilicity .

Physicochemical Properties

| Property | This compound | Glyceryl Diacetate 2-Oleate | Glyceryl Trioleate |

|---|---|---|---|

| Solubility | Lipophilic, sparingly in ethanol | Lipophilic, soluble in acetone | Fully lipophilic |

| Stability | Oxidatively unstable (3 double bonds) | Moderate stability (1 double bond) | High stability |

| Melting Point | Not reported | -20°C (estimated) | 5°C |

Research Findings :

- This compound’s oxidative sensitivity limits its shelf life in pharmaceutical formulations unless stabilized with antioxidants .

- Glyceryl trioleate’s high stability makes it preferable for food and cosmetic applications requiring prolonged storage .

Research and Development Insights

- Synthetic Challenges: this compound requires precise acetylation conditions to avoid side reactions, unlike simpler monoacetates .

- Regulatory Status : Glyceryl diacetate esters face stricter safety evaluations in food applications compared to GRAS (Generally Recognized As Safe) triglycerides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.